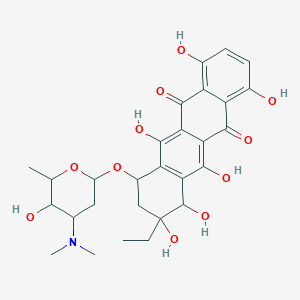
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride, also known as F 11356, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and methanol. F 11356 is a selective antagonist for the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release and blood pressure.
作用機序
F 11356 acts as a selective antagonist for the α2A-adrenoceptor subtype, blocking its activation by endogenous ligands such as norepinephrine. This leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of blood pressure and other physiological processes.
Biochemical and Physiological Effects:
F 11356 has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, heart rate, and locomotor activity. It has also been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and other cognitive processes.
実験室実験の利点と制限
One of the advantages of using F 11356 in lab experiments is its selectivity for the α2A-adrenoceptor subtype, which allows for more specific targeting of this receptor subtype. However, one of the limitations is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
将来の方向性
There are several potential future directions for research involving F 11356. One area of interest is its potential use in the treatment of conditions such as hypertension and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the α2A-adrenoceptor subtype in various physiological and pathological processes, such as stress and addiction. Additionally, there may be potential for the development of more potent and selective α2A-adrenoceptor antagonists based on the structure of F 11356.
合成法
The synthesis of F 11356 involves several steps, starting with the reaction of 2-methoxypiperidine with ethyl 2-bromoacetate to form ethyl 2-(2-methoxypiperidin-1-yl)acetate. This intermediate is then reacted with phenoxypropylamine in the presence of sodium hydride to form N-(1-phenoxy-2-propyl)-2-(2-methoxypiperidin-1-yl)acetamide. The final step involves the conversion of the amide to the hydrochloride salt using hydrochloric acid.
科学的研究の応用
F 11356 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release. This makes it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes.
特性
CAS番号 |
101651-43-8 |
|---|---|
製品名 |
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride |
分子式 |
C17H27ClN2O2 |
分子量 |
326.9 g/mol |
IUPAC名 |
2-(2-methylpiperidin-1-ium-1-yl)-N-(1-phenoxypropan-2-yl)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-14(13-21-16-9-4-3-5-10-16)18-17(20)12-19-11-7-6-8-15(19)2;/h3-5,9-10,14-15H,6-8,11-13H2,1-2H3,(H,18,20);1H |
InChIキー |
BGHSPWKTZHPIJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
正規SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
同義語 |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-N-(1-phenoxypropan-2-y l)acetamide chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





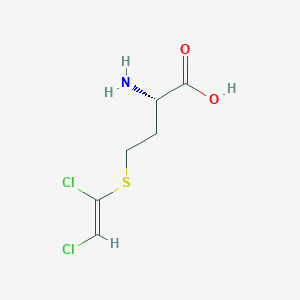

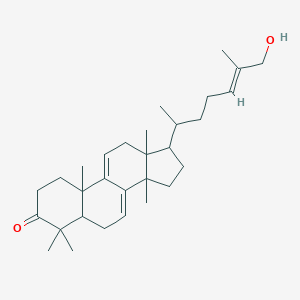


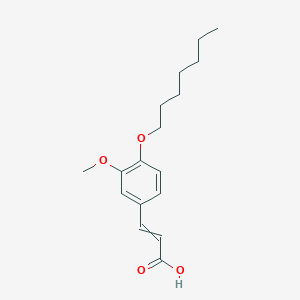


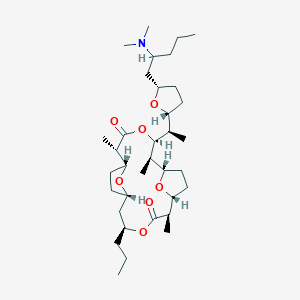
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

